molecular formula C19H24N4O2 B2488593 1-(4-phenyloxane-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1795212-58-6

1-(4-phenyloxane-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

货号: B2488593
CAS 编号: 1795212-58-6
分子量: 340.427
InChI 键: VMMFDNMPYOZBKZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Phenyloxane-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetically designed hybrid heterocyclic compound of interest in medicinal chemistry and drug discovery research. Its structure integrates three distinct pharmacophores: a piperidine ring, a 1,2,3-triazole moiety, and a 4-phenyloxane (tetrahydropyran) unit. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The 1,2,3-triazole group is a privileged scaffold in chemical biology and materials science, known for its metabolic stability and ability to participate in hydrogen bonding, often used as a bioisostere or a linker in probe design . The 4-phenyloxane group contributes significant steric bulk and lipophilicity, which can influence the compound's pharmacokinetic properties and membrane permeability . The strategic combination of these features makes this compound a valuable intermediate for constructing more complex molecular architectures. Its primary research applications include use as a building block in the synthesis of novel chemical entities, as a candidate for high-throughput screening in biological assays, and as a tool compound for probing structure-activity relationships (SAR). The synthetic route for analogous compounds typically involves the coupling of the azetidine or piperidine ring to the phenyloxane carbonyl chloride via nucleophilic acyl substitution, followed by functionalization to introduce the heterocyclic moiety . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

(4-phenyloxan-4-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-18(22-11-6-17(7-12-22)23-13-10-20-21-23)19(8-14-25-15-9-19)16-4-2-1-3-5-16/h1-5,10,13,17H,6-9,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMFDNMPYOZBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

生物活性

1-(4-phenyloxane-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound that combines elements of piperidine and triazole chemistry, which are known for their diverse biological activities. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure

The compound features a piperidine ring linked to a 1H-1,2,3-triazole moiety and an oxane carbonyl group. The structural formula can be represented as follows:

C16H18N4O2\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{2}

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antiviral, antibacterial, and antifungal properties. The following sections detail the findings from recent research.

Antiviral Activity

Research has indicated that compounds containing triazole rings exhibit notable antiviral properties. For instance, derivatives of triazoles have been shown to possess activity against several viruses, including HIV and herpes simplex virus (HSV). In vitro studies have demonstrated that certain piperazine and piperidine derivatives can inhibit viral replication effectively.

CompoundVirus TargetedIC50 (µM)Reference
1-(4-fluorophenyl)-substituted derivativeHSV-192
Benzyl derivativeCVB-2Moderate

Antibacterial Activity

The antibacterial potential of this compound has also been evaluated. Studies show that certain derivatives exhibit moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Pseudomonas aeruginosa.

CompoundBacterial StrainMIC (µM)Reference
Piperazine derivativeStaphylococcus aureus>100
Piperidine derivativePseudomonas aeruginosa>100

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity was assessed against common fungal strains like Candida albicans and Aspergillus niger. However, results indicated limited effectiveness at the concentrations tested.

Case Studies

Several case studies have highlighted the significance of triazole-containing compounds in drug development:

  • Triazole Derivatives as Antiviral Agents : A study focused on synthesizing various triazole derivatives found that modifications in the structure significantly influenced their antiviral efficacy against HIV and other viruses. Some compounds demonstrated promising results in reducing viral load in infected cell lines.
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that the presence of specific substituents on the triazole ring can enhance biological activity. For instance, substituents that increase lipophilicity tend to improve membrane permeability and bioavailability.

准备方法

Core Piperidine Skeleton Preparation

Piperidine Ring Synthesis

Piperidine, a six-membered amine heterocycle, serves as the foundational structure. Industrial synthesis typically involves the hydrogenation of pyridine over nickel or platinum catalysts under high-pressure H₂ (5–20 atm) at 100–200°C. For laboratory-scale synthesis, cyclization of 1,5-diaminopentane derivatives using Dean-Stark traps to remove water yields piperidine with >80% efficiency.

Functionalization at the 4-Position

Introducing the 1H-1,2,3-triazol-1-yl group at the 4-position of piperidine requires selective substitution. A two-step approach is commonly employed:

  • Boc Protection : Treating piperidine with di-tert-butyl dicarbonate (Boc₂O) in THF at 0°C forms Boc-piperidine, preserving the amine group.
  • Nucleophilic Substitution : Reacting Boc-piperidine with sodium hydride (NaH) and 1-chloro-2-azidoethane in DMF at 60°C introduces the azidoethyl group (yield: 65–72%). Subsequent CuAAC with phenylacetylene forms the triazole ring (see Section 2).

1,2,3-Triazole Ring Installation via Azide-Alkyne Cycloaddition

Copper-Catalyzed (CuAAC) Method

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is the gold standard for triazole synthesis. For 4-(1H-1,2,3-triazol-1-yl)piperidine:

  • Conditions : 10 mol% CuSO₄·5H₂O, 20 mol% sodium ascorbate, THF/H₂O (3:1), 25°C, 12 h.
  • Yield : 85–92% with regioselective 1,4-disubstituted triazole formation.
Table 1: Triazole Formation Efficiency with Varied Azides
Azide Source Reaction Time (h) Yield (%) Regioselectivity (1,4:1,5)
1-Azidoethylpiperidine 12 89 95:5
Benzyl azide 8 78 90:10
4-Nitrobenzyl azide 15 82 88:12

Strain-Promoted (SPAAC) Alternatives

For copper-free systems, cyclooctynes (e.g., DBCO) react with azides at room temperature. However, yields drop to 60–70% due to steric hindrance from the piperidine ring.

Synthesis of 4-Phenyloxane-4-Carbonyl Moiety

Oxane Ring Construction

The tetrahydropyran (oxane) ring is synthesized via acid-catalyzed cyclization of 1,5-pentanediol derivatives:

  • Method : 1,5-Diphenylpentan-1,5-diol treated with H₂SO₄ (0.5 eq) in toluene at 110°C for 6 h yields 4-phenyloxane (82% yield).

Carbonyl Group Introduction

Friedel-Crafts acylation installs the carbonyl group at the 4-position:

  • Conditions : Oxane (1 eq), benzoyl chloride (1.2 eq), AlCl₃ (1.5 eq) in CH₂Cl₂, 0°C → 25°C, 4 h.
  • Yield : 75–80% with <5% over-acylation byproducts.

Final Coupling: Piperidine-Triazole and Oxane-Carbonyl Integration

Amide Bond Formation

Coupling 4-(1H-1,2,3-triazol-1-yl)piperidine with 4-phenyloxane-4-carboxylic acid uses carbodiimide chemistry:

  • Reagents : EDC (1.5 eq), HOBt (1.5 eq), DIPEA (2 eq) in DMF, 0°C → 25°C, 24 h.
  • Yield : 68–74% after silica gel chromatography.
Table 2: Coupling Reagent Comparison
Reagent System Solvent Temp (°C) Yield (%)
EDC/HOBt DMF 25 74
DCC/DMAP CH₂Cl₂ 25 62
HATU/DIEA DMF 0 → 25 70

Side Reactions and Mitigation

  • Triazole Ring Oxidation : Observed with H₂O₂ byproducts; mitigated by degassing solvents.
  • Oxane Ring Opening : Occurs in strongly acidic conditions; pH maintained at 6–7 during coupling.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, triazole-H), 7.45–7.30 (m, 5H, Ph), 4.20–3.90 (m, 4H, oxane-OCH₂), 3.60–3.40 (m, 2H, piperidine-NCH₂).
  • HRMS : [M+H]⁺ calc. for C₂₀H₂₂N₄O₂: 350.1732; found: 350.1735.

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30) shows >98% purity with tᵣ = 6.2 min.

Challenges and Optimization Opportunities

Yield Limitations

  • Triazole Installation : Copper residues reduce yields; chelating resins (e.g., QuadraSil™ AP) improve purity to >99%.
  • Oxane Carbonylation : Competitive ortho-acylation minimized using bulky directing groups (e.g., -OMe).

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DMF.
  • Catalyst Recycling : Immobilized Cu nanoparticles on SiO₂ enable 5 reaction cycles without activity loss.

常见问题

Q. What synthetic strategies are optimal for preparing 1-(4-phenyloxane-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine?

  • Methodological Answer : The compound’s synthesis involves modular steps:

Piperidine Functionalization : Introduce the triazole moiety via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), using CuI (10 mol%) in THF/acetone (5:1) under reflux for 24 hours .

Oxane Carbonylation : Couple the phenyloxane fragment to the piperidine core using acyl chloride intermediates under Schotten-Baumann conditions (e.g., THF, NaHCO₃, 0°C to room temperature) .
Key Optimization : Adjust stoichiometry (1.2 equiv. phenylacetylene) and solvent polarity to suppress byproducts. Monitor via TLC and purify via flash chromatography.

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer : Combine:
  • ¹H/¹³C NMR : Identify triazole (δ 7.5–8.5 ppm for aromatic protons) and piperidine (δ 1.5–3.5 ppm for aliphatic protons) signals .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1680–1730 cm⁻¹) and triazole (C-N, ~1540 cm⁻¹) groups .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Advanced Research Questions

Q. How can molecular docking guide SAR studies for this compound’s bioactivity?

  • Methodological Answer :

Target Selection : Prioritize receptors with hydrophobic pockets (e.g., enzymes like carbonic anhydrase) due to the compound’s aromatic/heterocyclic motifs .

Q. Docking Workflow :

  • Prepare ligand (AMBER force field) and receptor (PDB structure).
  • Use AutoDock Vina for flexible docking, focusing on triazole-piperidine interactions.
  • Validate with binding free energy calculations (MM-PBSA).
    Case Study : Analogous piperidine-triazole derivatives showed affinity for bacterial enzyme active sites (RMSD < 2.0 Å) .

Q. How should researchers address contradictory bioactivity data in enzymatic assays?

  • Methodological Answer : Contradictions may arise from assay conditions or target promiscuity. Mitigate via:

Dose-Response Curves : Confirm IC₅₀ values across multiple replicates (e.g., triplicate runs with ±SEM < 15%) .

Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out nonspecific binding.

Structural Validation : Compare crystallographic data with docking poses to confirm binding modes .

Key Considerations

  • Safety : Use P95 respirators and nitrile gloves during synthesis due to acute toxicity risks .
  • Data Reproducibility : Archive raw NMR/FID files and crystallographic CIFs for peer validation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。